

# 5-((6-Chlorohexyl)oxy)pentan-1-ol synonyms and identifiers

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## Compound of Interest

Compound Name: 5-((6-Chlorohexyl)oxy)pentan-1-ol

Cat. No.: B8089833

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An In-depth Technical Guide to **5-((6-Chlorohexyl)oxy)pentan-1-ol**: Synonyms and Identifiers

This technical guide provides a comprehensive overview of the chemical compound **5-((6-chlorohexyl)oxy)pentan-1-ol**, focusing on its various synonyms and chemical identifiers. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed and verified data for this molecule.

## Chemical Identity and Synonyms

**5-((6-Chlorohexyl)oxy)pentan-1-ol** is a bifunctional organic molecule featuring a terminal chloroalkane and a primary alcohol, linked by an ether group. This structure makes it a useful intermediate in various chemical syntheses.<sup>[1]</sup> While it has one primary IUPAC name, it is also known by other synonyms and internal catalog numbers from various chemical suppliers.

A comprehensive list of its names and synonyms is provided in Table 1.

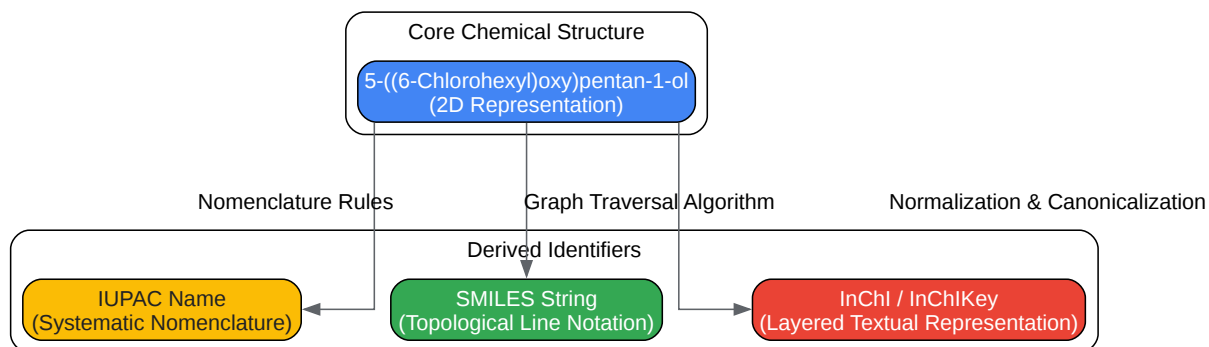
Table 1: Synonyms and Identifiers for **5-((6-Chlorohexyl)oxy)pentan-1-ol**

Identifier Type	Identifier	Source
IUPAC Name	5-((6-chlorohexyl)oxy)pentan-1-ol	Sigma-Aldrich
5-[(6-chlorohexyl)oxy]pentan-1-ol	Fluorochem[2]	Sigma-Aldrich, PubChem, Fluorochem[2][3]
5-(6-chlorohexoxy)pentan-1-ol	PubChem[3]	
CAS Registry Number	1852573-27-3	
Depositor-Supplied Synonyms	SCHEMBL18804588	PubChem[3]
AKOS037651097	PubChem[3]	Fluorochem, PubChem[2][3]
CS-0062997	PubChem[3]	
MDL Number	MFCD31706424	

## Structural and Molecular Identifiers

For unambiguous identification in research and computational chemistry, a variety of string-based identifiers are used. These are derived directly from the molecular structure.

The logical relationship between the core chemical structure and its key identifiers is crucial for data integrity. The 2D structure of the molecule is the foundational representation from which various nomenclature and computational identifiers are derived.



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Caption: Logical relationship between a chemical structure and its identifiers.

Table 2: Molecular Formula and String Identifiers

Identifier Type	Value	Source
Molecular Formula	C11H23ClO2	Sigma-Aldrich
Canonical SMILES	OCCCCOCCCCCCCCl	Fluorochem[2]
InChI	InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2	PubChem, Fluorochem[2][3]
InChIKey	WDGCCFLLCSWKRM-UHFFFAOYSA-N	PubChem, Fluorochem[2][3]

## Physicochemical Data

A summary of computed physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various experimental and biological systems.

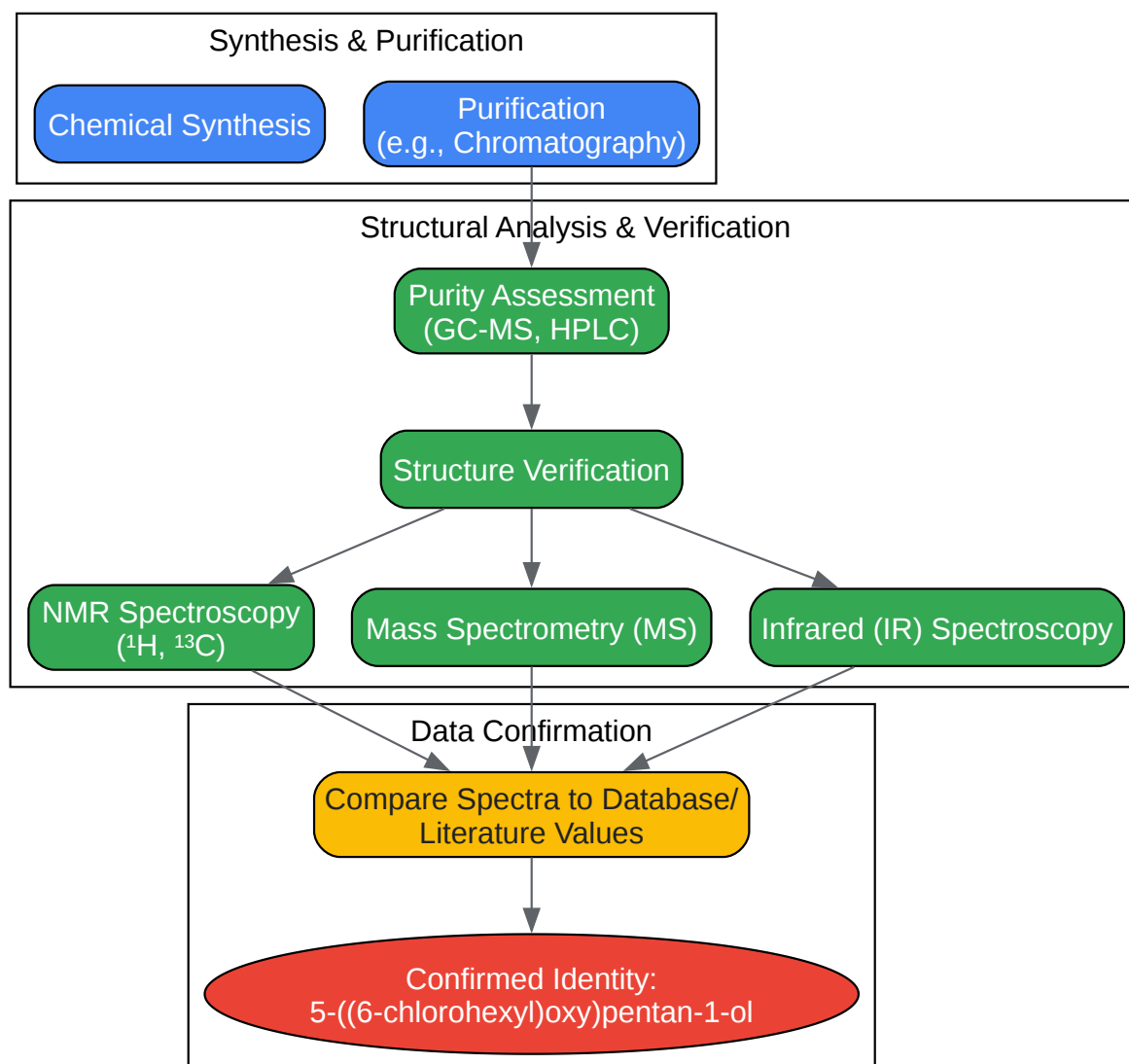
Table 3: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	222.75 g/mol	PubChem, Fluorochem[2][3]
Monoisotopic Mass	222.1386577 Da	PubChem[3]
XLogP3	2.5	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	12	PubChem[3]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	PubChem[3]
Complexity	99.3	PubChem[3]

## Experimental Protocols

As **5-((6-chlorohexyl)oxy)pentan-1-ol** is primarily a chemical intermediate for synthesis, detailed, peer-reviewed experimental protocols focusing on this specific compound are not widely published.[1] Its use would typically be described within the synthesis section of research targeting more complex final molecules.

The general workflow for identifying and characterizing a compound of this nature involves a series of standard analytical chemistry techniques.



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Caption: A general workflow for the identification of a chemical compound.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 5-((6-Chlorohexyl)oxy)pentan-1-ol | C<sub>11</sub>H<sub>23</sub>ClO<sub>2</sub> | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
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